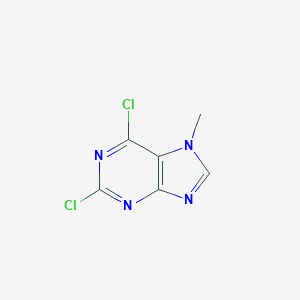

2,6-Dichloro-7-methylpurine

Beschreibung

Significance of Purine (B94841) Chemistry in Biological and Medicinal Sciences

Purines are fundamental heterocyclic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. ontosight.ai Their chemistry is a cornerstone of biological and medicinal sciences due to their ubiquitous presence and critical roles in numerous physiological processes. ontosight.ai The two principal purines, adenine (B156593) and guanine, are essential building blocks for the nucleic acids DNA and RNA, which carry the genetic blueprint of all living organisms. ontosight.ai Beyond their role in genetics, purine derivatives are central to cellular energy metabolism. Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy carriers in cells, fueling a vast array of biochemical reactions. ontosight.ai

Purines and their derivatives also function as key signaling molecules. ontosight.ai For instance, cyclic adenosine monophosphate (cAMP) is a crucial second messenger in many signal transduction pathways, and adenosine itself acts as a neurotransmitter by activating purinergic receptors. ontosight.ai The broad spectrum of biological activities exhibited by purine-based compounds has made them a significant focus of medicinal chemistry. ontosight.ai Researchers have successfully developed purine analogs as therapeutic agents for a wide range of diseases, including cancer and viral infections. ontosight.ainih.gov The ability to modify the purine scaffold allows for the synthesis of molecules that can interact with specific biological targets like enzymes and receptors, leading to the development of novel drugs. ontosight.ai

Overview of Dichloropurines as Synthetic Intermediates

Within the vast field of purine chemistry, dichloropurines are particularly valuable as synthetic intermediates. These are purine structures where two hydrogen atoms have been replaced by chlorine atoms. A prominent example is 2,6-dichloropurine (B15474), which serves as a versatile starting material for creating a wide array of substituted purine derivatives. chemicalbook.com The chlorine atoms at the 2 and 6 positions of the purine ring are reactive and can be selectively replaced by various functional groups through nucleophilic substitution reactions. avcr.cz

This reactivity allows chemists to introduce different substituents at these positions to synthesize targeted molecules with specific biological activities. avcr.cz For instance, cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to create C-C bonds, attaching aryl or other groups to the purine core. avcr.cz The regioselectivity of these reactions can often be controlled, with substitution occurring preferentially at the 6-position in 2,6-dichloropurines. avcr.cz This strategic modification is central to the development of compounds for medicinal chemistry, including potential kinase inhibitors and other therapeutic agents. The ability to build molecular complexity from a relatively simple dichloropurine starting block makes these compounds indispensable tools in drug discovery and organic synthesis. chemicalbook.comavcr.cz

Historical Context and Evolution of Research on 2,6-Dichloro-7-methylpurine

The study of purines dates back to 1776 with the isolation of uric acid. wur.nl The correct structure of the purine skeleton was established by Emil Fischer in 1895. wur.nl Research into specific halogenated purines like this compound followed as synthetic chemistry techniques advanced. An early investigation in 1962 studied the interaction of this compound with nucleic acids, indicating its early use in fundamental biochemical research. pnas.org

The evolution of research on this compound has been heavily tied to its utility as a synthetic building block. A 1978 patent detailed a method for preparing this compound by treating theobromine (B1682246) with phosphorus oxychloride and phosphorus pentachloride. google.com This method highlights its role as a key intermediate in the synthesis of more complex molecules. google.com Over the decades, its application has expanded significantly. For example, it has been used as the precursor for synthesizing various 2,6-disubstituted 7-methylpurines by reacting it with different nucleophiles. ptfarm.pl More recent research from 2018 demonstrates its continued relevance, using it as a starting material for the synthesis of multisubstituted purines with potential anticancer activity. nih.gov These studies show a clear evolution from initial synthesis and basic biochemical investigation to its current, sophisticated use in the targeted design of potentially therapeutic compounds. nih.govpnas.orgptfarm.pl The compound is also utilized in the preparation of novel mTOR inhibitors. lookchem.comchemicalbook.comlookchem.com

Chemical and Physical Properties of this compound

This table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂N₄ | lookchem.comnih.gov |

| Molecular Weight | 203.03 g/mol | nih.gov |

| Appearance | Off-white crystalline powder | lookchem.comlookchem.com |

| Melting Point | 195.5-196 °C | lookchem.comchemicalbook.com |

| Boiling Point | 307.2 °C at 760 mmHg | lookchem.comchemicalbook.com |

| Density | 1.76 g/cm³ | lookchem.com |

| CAS Number | 2273-93-0 | nih.gov |

| IUPAC Name | This compound | nih.gov |

Selected Synthetic Applications of this compound

This table highlights key reactions where this compound serves as a crucial starting material for the synthesis of other purine derivatives.

| Reaction Type | Reagents | Product(s) | Source(s) |

| Amination | Aqueous solution of ammonia (B1221849), then aqueous solution of dimethylamine | 2-chloro-6-amino-7-methylpurine, then 2-dimethylamino-6-amino-7-methylpurine | google.com |

| Thionation/Alkylation | Sodium hydrosulfide (B80085), then propargyl bromide | 2-chloro-7-methylpurine-6,8-dithione, then 2-chloro-6,8-di(prop-2-ynylthio)-7-methylpurine | nih.gov |

| Bromination | Bromine in carbon tetrachloride and nitrobenzene (B124822) | 2,6-dichloro-8-bromo-7-methylpurine | nih.gov |

| Nucleophilic Substitution | Sodium hydroxide (B78521) solution | 2,6-dimethoxy-7-methylpurine and 2,6-diethoxy-7-methylpurine | ptfarm.pl |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-7-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4/c1-12-2-9-5-3(12)4(7)10-6(8)11-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMUWHZAZGTMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177265 | |

| Record name | Purine, 2,6-dichloro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-93-0 | |

| Record name | 2,6-Dichloro-7-methyl-7H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purine, 2,6-dichloro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-7-methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 2,6-dichloro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-7-methyl-7H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,6 Dichloro 7 Methylpurine

Established Synthetic Routes to 2,6-Dichloro-7-methylpurine

The preparation of this compound relies on well-documented chlorination and substitution reactions applied to various purine (B94841) scaffolds.

A prevalent and direct method for synthesizing chlorinated purines is the treatment of xanthine (B1682287) or its N-methylated derivatives with a chlorinating agent. vulcanchem.comthieme-connect.de This approach transforms the hydroxyl groups (in the enol tautomer) or oxo groups (in the keto tautomer) of the purine ring into chloro substituents.

Phosphoryl chloride (POCl₃) is the most commonly employed reagent for the direct chlorination of hydroxypurines. thieme-connect.de It serves a dual function, acting as both the chlorinating agent and a Lewis acid. The reaction mechanism involves the activation of the purine's carbonyl groups by POCl₃, making them susceptible to nucleophilic attack by the chloride ions generated in the reaction medium. In some procedures, other Lewis acids like stannic chloride (SnCl₄) can be used to enhance the reaction's regioselectivity, particularly in alkylation steps that may precede or follow chlorination. nih.gov

The efficiency of the chlorination reaction is significantly enhanced by the presence of tertiary amines, which act as catalysts. thieme-connect.de Bases such as N,N-dimethylaniline, triethylamine, or dimethylformamide (DMF) are frequently used. thieme-connect.degoogle.com Their primary role is to scavenge the hydrogen chloride (HCl) produced during the reaction, which drives the equilibrium toward the formation of the chlorinated product. The use of stronger, non-nucleophilic organic bases like 1,8-Diazabicycloundec-7-ene (DBU) has also been shown to be highly effective, in some cases improving yields and shortening reaction times. researchgate.net

Table 1: Reagents and Conditions for Chlorination of Xanthine Derivatives

| Reagent/Catalyst | Function | Typical Conditions | Reference |

|---|---|---|---|

| Phosphoryl Chloride (POCl₃) | Chlorinating Agent & Lewis Acid | Used as solvent or in high-boiling solvents | thieme-connect.de |

| Tertiary Amines (e.g., Triethylamine) | HCl Scavenger & Catalyst | Added to the reaction mixture | |

| N,N-Dimethylformamide (DMF) | Solvent & Catalyst | Used as a solvent, often with POCl₃ | google.com |

7-Methylxanthine (B127787) is a direct and logical precursor for the synthesis of this compound. nih.gov The synthetic pathway involves the direct chlorination of 7-methylxanthine using the methodologies described previously (Section 2.1.1). The reaction employs phosphoryl chloride, typically in the presence of a tertiary amine or another acid scavenger, to convert the two oxo groups at positions 2 and 6 into chloro groups. thieme-connect.de Theobromine (B1682246) (3,7-dimethylxanthine), a structurally similar xanthine derivative, is also readily converted to its corresponding dichloro derivative using reagents like trichlorophosphate and phosphorus trichloride, demonstrating the viability of this route for N-methylated xanthines. lookchem.com

An alternative synthetic strategy begins with a sulfur-containing precursor, 7-methyl-2,6-dithioxopurine, also known as 7-methylpurine-2,6-dithione. lookchem.comnih.gov This method involves a desulfurization-chlorination reaction. The thio groups are converted into chloro substituents, a transformation that can be achieved using chlorinating agents capable of displacing sulfur. This route provides another option for accessing the target compound from a different class of purine derivatives.

Chlorination of Xanthine and its Derivatives

Regioselective Synthesis of this compound

A significant challenge in the synthesis of N-substituted purines is achieving regioselectivity. When alkylating a purine that is unsubstituted at the N7 and N9 positions, a mixture of N7 and N9 isomers is often produced. nih.gov The synthesis of this compound specifically requires the methyl group to be attached at the N7 position.

The regioselectivity of the alkylation is heavily influenced by the substituents already present on the purine ring. nih.gov For instance, in the alkylation of 2,6-dichloropurine (B15474), the reaction can yield both this compound and 2,6-dichloro-9-methylpurine. The separation of these isomers can be accomplished using techniques like column chromatography. nih.gov

To favor the formation of the N7 isomer, reaction conditions can be carefully controlled. The choice of alkylating agent, solvent, base, and the potential use of a Lewis acid catalyst can direct the substitution to the desired nitrogen atom. nih.gov Studies on related purine systems have shown that factors such as reaction temperature and the specific base used can alter the ratio of N7 to N9 products, allowing for the optimization of the synthesis toward the desired this compound. nih.govnih.gov

Table 2: Factors Influencing Regioselectivity in Purine Alkylation

| Factor | Influence on N7/N9 Selectivity | Example | Reference |

|---|---|---|---|

| Existing Substituents | Electron-donating or withdrawing groups on the ring can direct alkylation. | Substituents at the C6 position play an important role. | nih.gov |

| Lewis Acid Catalysts | Can coordinate with specific nitrogen atoms to direct the alkylating agent. | SnCl₄ has been used to promote regioselectivity. | nih.gov |

| Reaction Temperature | Can influence the thermodynamic vs. kinetic product ratio. | Running reactions at room temperature vs. 80 °C can yield different isomer ratios. | nih.gov |

Optimization of Reaction Conditions and Scalability Studies

The synthesis of this compound, a key intermediate for various biologically active compounds, predominantly involves the direct methylation of 2,6-dichloropurine. The optimization of this reaction is crucial as the alkylation of the purine ring can occur at different nitrogen atoms, primarily at the N7 and N9 positions, leading to a mixture of regioisomers. Achieving high yield and selectivity for the desired N7 isomer is a significant challenge that has been addressed through the systematic investigation of various reaction parameters.

The primary precursor for this compound is 2,6-dichloropurine, which is commercially available or can be synthesized from materials like xanthine through chlorination. chemicalbook.comresearchgate.net The critical step is the subsequent regioselective methylation.

Optimization of Reaction Parameters

The choice of base, solvent, methylating agent, and temperature plays a pivotal role in directing the methylation towards the N7 position over the thermodynamically more stable N9 position.

Base and Solvent Effects: The reaction conditions for the alkylation of purines are critical for achieving regioselectivity. Studies on the alkylation of 2,6-dichloropurine have explored various bases and solvents. For instance, treating 2,6-dichloropurine with methyl iodide in the presence of a strong, non-nucleophilic organic base like tetrabutylammonium (B224687) hydroxide (B78521) ((Bu)4NOH) has been investigated. ub.edu This combination, particularly under microwave irradiation, has shown to be more effective than traditional heating methods or the use of other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide (KOH), which tend to result in lower yields and poor selectivity. ub.edu While these conditions often favor the N9 isomer, careful tuning can influence the N7/N9 ratio. ub.edunih.gov

In some syntheses of related N-alkylated purines, a combination of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) is used. acs.org However, this often leads to a mixture of N7 and N9 isomers, necessitating chromatographic separation. acs.orgnih.gov The solvent can also have a significant effect on the reaction's regioselectivity; for example, in the reaction of 2,6-dichloropurine riboside with imidazole (B134444), acetonitrile (B52724) (CH3CN) favored the desired C6 substitution, while DMF led to disubstitution. scispace.com

Temperature and Reaction Time: Temperature and reaction duration are critical variables. Microwave-assisted synthesis has emerged as a powerful tool for accelerating purine alkylations. For example, the methylation of 6-chloropurine (B14466) derivatives can be achieved in as little as 10 minutes at 80°C using microwave heating, offering excellent yields. arkat-usa.org Comparing microwave-assisted synthesis with conventional heating for the methylation of 2,6-dichloropurine showed that microwave irradiation provides better results. ub.edu The reaction time is often linked to selectivity; prolonged reaction times can sometimes lead to the formation of undesired byproducts or isomerization.

The table below summarizes the impact of different reaction conditions on the alkylation of 2,6-dichloropurine, based on findings from related purine syntheses.

| Methylating Agent | Base | Solvent | Temperature/Method | Time | Observed Outcome/Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl Iodide | (Bu)4NOH | - | 60°C / Microwave | 30 min | Improved results over classical heating; mixture of N7/N9 isomers. | ub.edu |

| Alkyl Halide | K2CO3 | DMF | Room Temperature | Variable | Formation of both N7 and N9 isomers, requiring separation. | acs.org |

| Alkyl Halide | NaH | Acetonitrile (MeCN) or DMF | 20-55°C | 1-3 days | Yields of 48-52% for N9-isomer, with N7 as byproduct. | nih.gov |

| Alcohol / Mitsunobu | Ph3P / DIAD | THF | 0-20°C | 1-1.5 h | Average yield of 66% for N9-isomer, with N7 as byproduct. | nih.gov |

Scalability Studies

Transitioning the synthesis of this compound from a laboratory scale to an industrial or large-scale process presents several challenges. While specific scalability studies for this exact compound are not extensively published, insights can be drawn from the synthesis of related purine derivatives. uva.esnih.gov

Key Scalability Challenges:

Regioisomer Separation: The most significant hurdle is the concurrent formation of the N9-methylated isomer. On a large scale, chromatographic separation is often costly and inefficient. Therefore, developing highly regioselective reaction conditions is paramount for a viable industrial process.

Reaction Conditions: The use of certain reagents and conditions suitable for lab-scale synthesis may not be practical for large-scale production. For instance, methods involving expensive catalysts, cryogenic temperatures (-78°C), or highly reactive organometallic reagents like trimethylaluminum (B3029685) would increase cost and complexity. arkat-usa.orgnih.gov

Purification: The final product and intermediates often require purification to remove unreacted starting materials, isomeric byproducts, and reagents. nih.gov On a large scale, purification methods like recrystallization are preferred over chromatography. Finding suitable solvent systems for efficient large-scale crystallization is a critical development step.

| Factor | Laboratory Scale Consideration | Large Scale Challenge/Solution | Reference |

|---|---|---|---|

| Isomer Separation | Column chromatography is feasible. | Chromatography is costly. Optimization for high regioselectivity or development of selective crystallization is needed. | nih.govnih.gov |

| Reagent Cost & Safety | Expensive catalysts (e.g., Palladium) and reactive reagents can be used. | High cost and handling risks. Focus on cheaper, safer reagents (e.g., non-organometallic routes) and milder conditions. | arkat-usa.orgnih.gov |

| Purification | Chromatography is a common final step. | Recrystallization is preferred. Requires extensive solvent screening and optimization. | nih.gov |

| Process Efficiency | Multi-step synthesis with isolation of intermediates is common. | One-pot or telescoping strategies are desirable to reduce steps, solvent use, and waste. | researchgate.net |

Reactivity and Derivatization of 2,6 Dichloro 7 Methylpurine

Nucleophilic Substitution Reactions at C-2 and C-6 Positions

Nucleophilic substitution is a primary pathway for the functionalization of 2,6-dichloro-7-methylpurine. The chlorine atom at the C-6 position exhibits greater reactivity towards nucleophiles compared to the one at the C-2 position. beilstein-journals.orgresearchgate.net This differential reactivity allows for selective, stepwise substitution, enabling the introduction of different functional groups at each position.

The chlorine atoms on the purine (B94841) ring can be displaced by various nitrogen nucleophiles to yield amino-purine derivatives. The reaction conditions can be tuned to control the extent of substitution. For instance, selective amination at the more reactive C-6 position is a common strategy. beilstein-journals.org

Treatment of this compound with trimethylamine (B31210) in dimethylformamide (DMF) results in the formation of 2-chloro-7-methyl-purin-6-yltrimethylammonium chloride, demonstrating the preferential substitution at the C-6 position. clockss.org Similarly, in the context of purine nucleosides, the 6-position of 2,6-dichloropurine (B15474) intermediates shows higher reactivity towards amination with ammonia (B1221849) than the 2-position. beilstein-journals.org This selectivity is a key step in synthesizing compounds like 2-chloro-adenosine derivatives. The synthesis of 2,6-diamino-substituted purines often proceeds via two sequential nucleophilic substitutions, with the first substitution occurring selectively at the C-6 position, followed by substitution at the C-2 position. researchgate.net

Research into the reaction of 6-amino-2-chloro-7-methylpurine with a base to form 7-methylguanine (B141273) and 7-methylisoguanine further highlights the complex reactivity of these aminated intermediates. wur.nl

Table 1: Examples of Amination Reactions

| Starting Material | Reagent(s) | Product(s) | Observation | Reference(s) |

|---|---|---|---|---|

| This compound | Trimethylamine, DMF | 2-chloro-7-methyl-purin-6-yltrimethylammonium chloride | Selective substitution at C-6 | clockss.org |

| 2,6-Dichloropurine | Various Amines | 6-amino-2-chloropurine derivatives | First substitution is selective for the C-6 position | researchgate.net |

| 6-Amino-2-chloro-7-methylpurine | Base | 7-Methylguanine, 7-Methylisoguanine | Ring-opening and rearrangement can occur | wur.nl |

Thiolation reactions provide a route to thiopurine analogs, which are of significant interest in medicinal chemistry. The chlorine atoms can be substituted by sulfur nucleophiles, such as sodium hydrosulfide (B80085) or thiourea (B124793), to introduce thiol or thione functionalities.

For example, a 2,6-dichloro purine derivative can be converted into the corresponding 2,6-dithione by reacting with thiourea in ethanol. cuni.cz These dithiones serve as intermediates for further modifications. For instance, 7-methylpurine-2,6-dithione can be alkylated to yield compounds like 2,6-di(prop-2-ynylthio)-7-methylpurine. nih.govnih.gov Alternatively, a 6-chloro derivative can be selectively converted to a 6-thiolate using sodium thiolates. cuni.cz

Table 2: Synthesis of Thiopurine Derivatives

| Precursor | Reagent(s) | Product Type | Example Product | Reference(s) |

|---|---|---|---|---|

| 2,6-Dichloropurine derivative | Thiourea, Reflux in EtOH | Dithione | 2,6-Dithione derivative | cuni.cz |

| 7-Methylpurine-2,6-dithione | Propargyl bromide, K₂CO₃, DMF | Dialkynylthio derivative | 2,6-di(prop-2-ynylthio)-7-methylpurine | nih.govnih.gov |

| 6-Chloro-purine derivative | Sodium thiolates | 6-Thioether | 6-Alkoxy/thioalkoxy derivatives | cuni.cz |

Oxygen and sulfur nucleophiles can be used to synthesize alkoxy and alkylthio derivatives of 7-methylpurine. These reactions typically proceed via nucleophilic substitution of the chloro groups.

2,6-dimethoxy-7-methylpurine and 2,6-diethoxy-7-methylpurine have been synthesized from this compound through nucleophilic substitution using a sodium hydroxide (B78521) solution. ptfarm.pl Selective substitution is also possible; for example, 2-chloro-6-ethoxy-7-methylpurine is formed from the reaction of this compound, demonstrating preferential alkoxylation at the C-6 position. lookchem.com

Alkylthiolation, the introduction of an alkylthio group, can be achieved by reacting the corresponding dithione with an alkyl halide. 7-Methyl-2,6-dithioxo-1,2,3,6-tetrahydropurine, which can be derived from this compound, reacts with alkyl iodides in an alkaline solution to produce 2,6-dimethylthio- and 2,6-diethylthio-7-methylpurines. ptfarm.pl S-alkylation of 7-methylpurine-2,6-dithione with propargyl bromide is another documented method for producing alkylthio derivatives. nih.gov

Cross-Coupling Reactions for C-C Bond Formation

Beyond classical nucleophilic substitution, palladium-catalyzed cross-coupling reactions have become a cornerstone for creating carbon-carbon bonds at the purine core, enabling the introduction of a vast range of substituents.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for functionalizing halopurines. d-nb.infonih.gov In 2,6-dichloropurines, cross-coupling reactions occur preferentially at the more reactive C-6 position. avcr.cz This regioselectivity is fundamental to the controlled synthesis of disubstituted purines.

For instance, protected 6-chloropurine (B14466) nucleosides readily undergo Suzuki-Miyaura reactions with various arylboronic acids to yield 6-arylpurine nucleosides. nih.govcolab.ws Similarly, Stille couplings have been employed to functionalize 2,6-dichloropurine intermediates. A 2,6-dichloropurine nucleoside was successfully coupled with 2-(tributylstannyl)furan (B54039) using a palladium catalyst, with the reaction occurring at the C-6 position while leaving the C-2 chlorine atom intact for subsequent modifications. beilstein-journals.org Sonogashira coupling is also utilized to introduce alkynyl groups. d-nb.info

A wide variety of organometallic reagents can be coupled with this compound and its derivatives to install diverse carbon-based substituents. avcr.cz The choice of catalyst and organometallic reagent can influence the regioselectivity and outcome of the reaction.

Systematic studies have shown that the reaction of 2,6-dichloropurines with Grignard reagents like methylmagnesium chloride (MeMgCl) in the presence of an iron catalyst such as Fe(acac)₃ leads to selective methylation at the C-6 position. avcr.cz In contrast, using trimethylaluminium under palladium catalysis can lead to the formation of 2,6-dimethylpurines. avcr.cz Other organometallic reagents successfully used in cross-coupling reactions with 6-chloropurine intermediates include trialkylaluminium, alkylzinc halides, and aryl(tributyl)stannanes. nih.gov These methods have been applied to attach functionalized groups, such as hydroxymethyl groups via (acyloxymethyl)zinc iodides and even amino acid moieties through specially designed organometallics. avcr.cz

Table 3: Cross-Coupling Reactions and Reagents

| Coupling Reaction | Catalyst System (Example) | Organometallic Reagent | Substituent Introduced | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium complex | Arylboronic acids | Aryl groups | nih.govavcr.czcolab.ws |

| Stille | Pd(PPh₃)₂Cl₂ | Organostannanes (e.g., Aryl(tributyl)stannanes) | Aryl, Furanyl groups | beilstein-journals.orgnih.gov |

| Sonogashira | Palladium/Copper complex | Terminal alkynes | Alkynyl groups | d-nb.info |

| Iron-Catalyzed | Fe(acac)₃ | Grignard reagents (e.g., MeMgCl) | Alkyl groups (selective C-6) | avcr.cz |

| Palladium-Catalyzed | Palladium complex | Organoaluminium (e.g., AlMe₃) | Alkyl groups (C-2 and C-6) | avcr.cz |

| Negishi | Palladium complex | Organozinc halides | Alkyl groups | nih.gov |

Halogen Exchange and Further Halogenation Reactions

The halogen atoms at the C2 and C6 positions of the purine core are key sites for nucleophilic substitution and further functionalization. While halogen exchange reactions, such as converting chloro- to fluoro- or iodo-derivatives, are common in purine chemistry, direct halogenation can also be employed to introduce additional halogen atoms at other positions of the purine ring. thieme-connect.de

A significant derivatization of this compound involves its direct bromination to yield a trisubstituted purine. The synthesis of 2-chloro-6,8-dibromo-7-methylpurine is achieved through the reaction of this compound with bromine. nih.govresearchgate.net

The reaction is conducted by adding a solution of bromine in nitrobenzene (B124822) dropwise to a stirred suspension of this compound in a mixture of carbon tetrachloride and nitrobenzene. nih.gov Following the addition, the mixture is heated to reflux and stirred for several hours to ensure the completion of the reaction. nih.gov The product, 2-chloro-6,8-dibromo-7-methylpurine, precipitates as a white solid upon pouring the reaction mixture into acetone. nih.gov This precipitate is then isolated by filtration, washed, and dried. nih.gov

Table 1: Reaction Details for the Synthesis of 2-Chloro-6,8-dibromo-7-methylpurine

| Component | Role | Details | Reference |

|---|---|---|---|

| This compound | Starting Material | The substrate for the halogenation reaction. | nih.gov |

| Bromine | Reagent | The brominating agent, used to introduce bromo groups. | nih.gov |

| Carbon Tetrachloride | Solvent | Part of the solvent system for the reaction suspension. | nih.gov |

| Nitrobenzene | Solvent | Used as a solvent for both the starting material and bromine. | nih.gov |

This synthetic route provides an effective method for introducing bromine atoms at the C6 and C8 positions while retaining the chlorine atom at the C2 position, creating a versatile intermediate for further chemical modifications. nih.gov

Transformation into Azido (B1232118) and Amino Derivatives

The chloro substituents of this compound are amenable to displacement by nitrogen nucleophiles, enabling the synthesis of various nitrogen-containing purine derivatives. A notable transformation involves the conversion to azido compounds, which can subsequently be reduced to their corresponding amino derivatives. jst.go.jp

The synthesis of azido derivatives from this compound has been reported. jst.go.jp In analogous reactions with 2,6-dichloropurine, sodium azide (B81097) (NaN₃) is used to displace the chlorine atoms, forming a 2,6-diazido intermediate. mdpi.com These azido groups can then be selectively reacted or reduced. For instance, the azido derivatives of 7-methylpurine, synthesized from this compound, are catalytically reduced to yield the corresponding amino derivatives. jst.go.jp This two-step process provides a pathway to amino-substituted purines which are important structural motifs in medicinal chemistry. jst.go.jpnih.gov

Comparative Reactivity Studies with Related Purine Derivatives

The reactivity of the chlorine atoms in this compound is influenced by their position on the purine ring and by the location of the methyl group on the nitrogen atom of the imidazole (B134444) ring. Kinetic studies comparing the hydrolysis of various chloromethylpurines provide insight into these electronic effects. rsc.org

In reactions with hydroxide ions, the relative reactivities of chloro-substituents at the C2, C6, and C8 positions of the 7-methylpurine scaffold have been investigated. rsc.org Generally, 6- and 8-chloro-7-methylpurines are significantly more reactive towards hydroxide ions than their 2-chloro counterparts. rsc.org This difference in reactivity is also observed in palladium-catalyzed coupling reactions, where 2-halopurines are noted to be substantially less reactive than 6-chloropurines. thieme-connect.de

The position of the methyl group (N7 vs. N9) also plays a critical role in modulating the reactivity of the purine core. At 20°C, 7-methylpurine derivatives are generally more reactive than their 9-methyl isomers in reactions with hydroxide ions. rsc.org An exception to this trend is 2-methylsulphonyl-9-methylpurine, which was found to be more reactive than its 7-methyl isomer. rsc.org The enhanced reactivity of the 6-chloro position is a key feature in the stepwise synthesis of 2,6-disubstituted purines, where the first nucleophilic substitution typically occurs selectively at the C6 position. researchgate.net

Table 2: Comparative Reactivity of Methylsulphonyl-7-methylpurines with Hydroxide Ions

| Compound | Relative Reactivity | Reference |

|---|---|---|

| 2-Methylsulphonyl-7-methylpurine | 1 | rsc.org |

| 6-Methylsulphonyl-7-methylpurine | 840 | rsc.org |

This data for the methylsulphonyl analogues highlights the significant electronic differences between the 2, 6, and 8 positions on the purine ring.

Spectroscopic Characterization and Structural Elucidation

Advanced NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,6-dichloro-7-methylpurine, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional techniques, have been employed to provide an unambiguous assignment of its atomic framework.

The ¹H NMR spectrum of this compound provides crucial information about the protons within the molecule. The spectrum is characterized by distinct signals corresponding to the methyl group and the lone proton on the purine (B94841) ring system.

Methyl Protons (N-CH₃): A sharp singlet is observed for the methyl protons attached to the nitrogen atom (N7). nih.gov

Aromatic Proton (C8-H): A singlet corresponding to the proton at the C8 position of the purine ring is also present. clockss.org

The precise chemical shifts of these protons are influenced by their local electronic environment.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 4.09 | Singlet |

Data sourced from studies on related purine derivatives. clockss.orgptfarm.pl

¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of this compound. slideshare.netscribd.com Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for a complete mapping of the carbon framework. The chemical shifts are indicative of the carbon's hybridization and the nature of its neighboring atoms. scribd.com It is known that the chemical shift of C-5 of the purine ring resonates in the range of approximately 110–140 ppm. researchgate.net In contrast, the chemical shift of C-4 is typically located in the range of 145–165 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 30 - 40 |

| C2 | 150 - 155 |

| C4 | 150 - 160 |

| C5 | 115 - 125 |

| C6 | 155 - 165 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide further confirmation of the structure by revealing correlations between different nuclei. sinica.edu.tw

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, a COSY spectrum would show no cross-peaks, as the methyl protons and the C8-H proton are isolated spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlations). sdsu.eduyoutube.com An HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, as well as a correlation between the C8-H proton signal and the C8 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically two or three bonds). sdsu.eduresearchgate.net For this compound, an HMBC spectrum would be particularly informative, showing correlations between the methyl protons and the C4 and C5 carbons, and between the C8-H proton and the C4 and C5 carbons, thus confirming the connectivity of the purine ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scienceready.com.au For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of approximately 203.03 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula C₆H₄Cl₂N₄. rsc.org

The fragmentation pattern observed in the mass spectrum provides additional structural information. scienceready.com.au Common fragmentation pathways for purine derivatives involve the loss of the methyl group or cleavage of the purine ring.

Table 3: Key Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|

| [M]⁺ | ~203/205 | Molecular ion (presence of two chlorine isotopes) |

| [M-CH₃]⁺ | ~188/190 | Loss of a methyl group |

The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) is a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretching | ~3100 - 3000 |

| C-H (aliphatic) | Stretching | ~3000 - 2850 |

| C=N | Stretching | ~1650 - 1550 |

| C=C | Stretching | ~1600 - 1450 |

The presence of these absorption bands provides evidence for the key functional groups within the this compound structure. nih.govwpmucdn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uzh.chlibretexts.org The purine ring system of this compound contains conjugated double bonds, which give rise to characteristic π → π* and n → π* transitions in the UV region. uzh.chvscht.cz The wavelength of maximum absorbance (λ_max) is a key parameter obtained from the UV-Vis spectrum. du.edu.egufg.br

The absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet range, consistent with its purine structure. researchgate.net The exact position of the λ_max can be influenced by the solvent and the substituents on the purine ring. ufg.br

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-chloropurine (B14466) |

| 6-methylpurine |

| 2-amino-6-chloropurine |

| 2-aminopurine |

| 2,6-dichloropurine (B15474) |

| 2-chloro-6,8-di(aminobut-2-ynylthio)-7-methylpurine |

| 2,6-di(aminobut-2-ynylthio)-7-methylpurine |

| 7-methylpurine-2,6-dithione |

| 2-chloro-6,8-dibromo-7-methylpurine |

| 2,6-di(prop-2-ynylthio)-7-methylpurine |

| 2-chloro-6,8-di(prop-2-ynylthio)-7-methylpurine |

| 2-chloro-6,8-diamino-7-methylpurine |

| 2,6-dichloro-9-methylpurine |

| 2,6-diamino-substituted purines |

| 6-mercaptopurine |

| 7-methylpurine |

| 9-methylpurine |

| hypoxanthine 1-N-oxide |

| adenosine (B11128) 1-N-oxide |

| inosine 1-N-oxide |

| 2',3',5'-tri-O-acetylinosine 1-N-oxide |

| 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine |

| 6,8-disubstituted purines |

| 2-chloro-6-(3-dimethylaminopropylthio)-7-methylpurine |

| 6-(3-dimethylaminopropylthio)-2-methoxy-7-methylpurine |

| 6-(2-diethylaminoethylthio)-2-methoxy-7-methylpurine |

| 6-(2-diethylaminoethylthio)-7-methyl-2-methylthiopurine |

| 2,6-bis(2-diethylaminoethylthio)-7-methylpurine |

| 2,6-bis(3-dimethylaminopropylthio)-7-methylpurine |

| 2-(3-dimethylaminopropylthio)-6-methoxy-7-methylpurine |

| 2-(3-dimethylaminopropylthio)-6-ethoxy-7-methylpurine |

| 2,6-dimethylthio-7,9-dimethylpurinium iodide |

| 2,6-diethylthio-7,9-dimethylpurinium iodide |

| 2-chloro-6-methylthio-7,9-dimethylpurinium iodide |

| 2-methylthio-6-methoxy-7-methylpurine |

| 2,6,8-trichloro-7-methylpurine |

| 9-methyl-9H-purine-2,6-diamine |

| isoguanine |

| 8-oxoadenine |

| bis(6-purinyl) disulfide |

| 6-mercaptopurinium cation |

| purine-6-thiolate anions |

| purine-6-sulfenic acid |

X-ray Crystallography Data for this compound Not Publicly Available

A thorough search of public scientific databases and literature has revealed no specific X-ray crystallography studies for the compound this compound. While information regarding its molecular formula (C₆H₄Cl₂N₄) and molecular weight (203.03 g/mol ) is readily available from various chemical suppliers, detailed experimental data on its crystal structure, including unit cell dimensions, space group, and specific atomic coordinates from X-ray diffraction analysis, has not been published in peer-reviewed literature or deposited in crystallographic databases. uni.lunih.govsigmaaldrich.comscbt.comchemicalbook.com

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state.

While computational models and predicted 3D structures for this compound exist, these are theoretical and have not been experimentally verified through X-ray crystallography. nih.gov Studies on structurally related purine derivatives, such as various 6-chloropurines, have been conducted and their crystal structures analyzed, but these findings cannot be directly extrapolated to determine the specific solid-state structure of this compound. scivisionpub.com

The absence of this data in the public domain means that a detailed analysis of its solid-state structure, including data tables of crystallographic parameters, cannot be provided at this time. Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its definitive crystal structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the properties of chemical compounds, including 2,6-dichloro-7-methylpurine.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that determines the lowest energy arrangement of atoms in a molecule. qcware.com For purine (B94841) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to find the most stable molecular structure. scivisionpub.comsemanticscholar.org This process involves systematically adjusting atomic positions to minimize the forces on the atoms, resulting in an optimized geometry that corresponds to a minimum on the potential energy surface. qcware.com The optimized structure reveals key geometric parameters such as bond lengths and angles.

The electronic structure of this compound can be elucidated through analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, provides information about the molecule's reactivity and kinetic stability. researchgate.net A smaller energy gap generally indicates higher reactivity. These calculations help in understanding the regions of the molecule that are more likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

DFT calculations can also predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for confirming the molecular structure. researchgate.net For purine derivatives, computational methods can predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.net These predicted values are often correlated with experimental data to aid in the assignment of signals in the NMR spectrum and to study conformational changes. hi.is

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the vertical excitation energies and oscillator strengths, it is possible to predict the wavelengths of maximum absorption (λmax). researchgate.net For substituted purines, these calculations can help to understand the electronic transitions, such as π → π* transitions, that are responsible for the observed absorption bands. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. galaxyproject.org These simulations provide detailed information about the conformational landscape of a molecule by generating an ensemble of structures that are representative of its biologically relevant conformations. cresset-group.com For a molecule like this compound, MD simulations can reveal its flexibility and the different shapes it can adopt in solution. This is particularly important for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the one observed in a crystal structure. cresset-group.com Analysis of the simulation trajectory can identify stable conformational states and the energy barriers between them. cresset-group.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scienceforecastoa.com

Correlation of Lipophilicity (Log P, RMW) with Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. scienceforecastoa.com In QSAR studies, Log P is frequently used as a descriptor to correlate with biological activity. ijcce.ac.ir For a series of compounds related to this compound, QSAR models can be developed to understand how variations in lipophilicity affect their potency and selectivity towards a specific biological target. ijcce.ac.ir For instance, modifications at the C2 and C6 positions of the purine ring can significantly alter the molecule's lipophilicity, which in turn can impact its interaction with receptors or enzymes. nih.gov By establishing a correlation, these models can predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more effective compounds. scienceforecastoa.com

Reaction Mechanism Studies Using Computational Approaches

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution at the C2 and C6 positions, computational studies can provide detailed insights into the reaction pathways. These studies can model the transition states and intermediates, helping to understand the factors that control the regioselectivity of the reaction. For example, computational analysis can explain why nucleophilic attack is favored at one position over another by examining the electron density and the stability of the intermediates. Such studies are crucial for optimizing reaction conditions and developing efficient synthetic routes to novel purine derivatives. nih.gov

Applications in Medicinal Chemistry and Biological Research

Role as a Key Intermediate in Pharmaceutical Synthesis

2,6-Dichloro-7-methylpurine serves as a fundamental building block in the synthesis of complex pharmaceutical compounds. The differential reactivity of the two chlorine atoms allows for selective and sequential substitution reactions, enabling the introduction of various functional groups to create a diverse library of molecules. This strategic derivatization is central to the development of new therapeutic agents.

The purine (B94841) scaffold is a ubiquitous feature in biologically important molecules, including nucleic acids and signaling molecules. Consequently, synthetic purine analogs are of great interest in drug discovery. This compound is a key precursor for a variety of these biologically active purine analogs. nih.govredalyc.org The chlorine atoms at the C2 and C6 positions are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of amino, alkoxy, and thioether groups, among others. This versatility has been exploited to create derivatives with a broad spectrum of biological properties, including potential cytotoxic or cytostatic activity. nih.gov The modification of the 6-position of the purine ring, in particular, has been shown to yield compounds with antitubercular, antimicrobial, and antitumor properties. redalyc.org

The mechanistic target of rapamycin (mTOR) is a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival, making it a key target in cancer therapy. nih.gov Several mTOR inhibitors feature a heterocyclic core that is structurally related to the purine scaffold. nih.gov this compound serves as a valuable starting material for the synthesis of ATP-competitive mTOR inhibitors. wikipedia.org By modifying the C2 and C6 positions, chemists can design molecules that fit into the ATP-binding pocket of the mTOR kinase domain, thereby inhibiting its function. nih.gov The synthesis of pyrazolo[4,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives, which show high selectivity for mTOR, can be conceptualized as starting from a purine-like scaffold such as this compound. nih.gov The N-7 methyl group can also play a role in optimizing the binding affinity and selectivity of these inhibitors. nih.gov

| Inhibitor Class | Target | Scaffold Type | Key Synthetic Precursor (Example) |

| First Generation | mTORC1 | Macrolide (Rapamycin analogs) | N/A |

| Second Generation | mTORC1/mTORC2 (ATP-competitive) | Purine-like heterocycles | This compound |

| Third Generation | mTORC1/mTORC2 (Dual Inhibitors) | Hybrid molecules | This compound |

Purine nucleoside analogs are a cornerstone of antiviral therapy, as they can mimic natural nucleosides and interfere with viral replication. nih.gov this compound is a crucial intermediate in the synthesis of novel nucleoside and non-nucleoside antiviral agents. The purine core can be glycosylated to form nucleoside analogs, and the chlorine atoms can be substituted to introduce functionalities that enhance antiviral activity or selectivity. nih.gov Research has focused on developing purine derivatives that are effective against a range of viruses, including influenza A and hepatitis C. nih.govnih.gov The design of these agents often involves creating molecules that can be phosphorylated within the cell to their active triphosphate form, which then competes with natural nucleotides for incorporation into the viral genome by viral polymerases.

The development of purine analogs as anticancer and immunosuppressive agents has a long history, with compounds like 6-mercaptopurine and 6-thioguanine being early successes. nih.gov this compound continues this legacy by serving as a precursor for a new generation of anticancer and immunosuppressive drugs. nih.gov The synthesis of 2,6-disubstituted purines from this intermediate has yielded compounds with potent cytotoxic activity against various cancer cell lines. researchgate.net For instance, reacting 2,6-dichloropurine (B15474) with different amines can produce 2,6-diamino-substituted purines, which are structural analogs of compounds known to induce cell de-differentiation. researchgate.net These derivatives often exert their effects by interfering with DNA synthesis, inducing apoptosis, or modulating the immune response.

Fluorescent probes are indispensable tools for visualizing and studying biological processes in real-time. nih.gov The purine scaffold of this compound can be functionalized to create novel fluorescent probes. By replacing one or both of the chlorine atoms with a fluorophore or a group that can be subsequently coupled to a fluorophore, researchers can design probes that target specific biomolecules or cellular compartments. researchgate.net These purine-based probes can be used to study enzyme activity, protein-protein interactions, and the localization of specific molecules within living cells. The inherent biological relevance of the purine structure can also be leveraged to design probes that are actively transported into cells or that bind to specific purine-binding proteins.

Investigations of Biological Activity and Structure-Activity Relationships

The synthesis of various derivatives from this compound has enabled extensive investigation into their biological activities and the establishment of structure-activity relationships (SAR). SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds in drug discovery.

By systematically varying the substituents at the C2 and C6 positions of the 7-methylpurine core, researchers have been able to correlate specific structural features with biological outcomes. For example, in the development of anticancer agents, the nature of the substituent at the C6 position has been shown to be critical for cytotoxicity. Similarly, for antiviral nucleoside analogs, modifications to both the purine base and the sugar moiety can dramatically affect activity against different viruses. These SAR studies provide a rational basis for the design of more effective and safer therapeutic agents derived from this compound. nih.govnih.gov

| Compound Series | Position of Modification | Observed Biological Activity | Key SAR Finding |

| 2,6-Disubstituted-7-methylpurines | C2 and C6 | Cytotoxic, Cytostatic | The nature of the substituent at C6 significantly influences the potency of the cytotoxic effect. nih.gov |

| 7-Deaza Purine Nucleosides | C6 and C7 | Anti-influenza A | Specific substitutions at the C7 position can enhance antiviral activity and improve the selectivity index. nih.gov |

| Dihydropyranochromone Analogs | C2, C3, C5, C6 | Anti-HIV | Appropriate alkyl substitution at the C2 position is crucial for maintaining high activity against wild-type and resistant strains. nih.gov |

Cytostatic and Cytotoxic Activity of Derivatives

Derivatives of the 2,6-dichloropurine scaffold have demonstrated significant cytostatic and cytotoxic activities against a variety of human tumor cell lines. The two chlorine atoms on the purine ring are powerful electron-withdrawing groups that serve as reactive sites for nucleophilic substitution, allowing for the synthesis of a diverse library of compounds with modified biological activities.

One notable derivative, ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate, has shown potent cytotoxic effects against several cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov This compound was identified as a promising bioactive agent in a study that aimed to simplify complex benzo-fused scaffolds while retaining anti-proliferative activity. nih.gov Its activity against melanoma cell lines was particularly noteworthy, suggesting a potential for future therapeutic use, possibly through the induction of apoptosis. nih.gov

Further research into N9-substituted 2,6-dichloropurine derivatives has also yielded compounds with high potency. For instance, N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine and N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine exhibited growth inhibition (GI₅₀) values in the 1–5 µM range for most human tumor cell lines in the NCI-60 screen. nih.gov These findings underscore the importance of the substituent at the N7 or N9 position in modulating the cytotoxic potential of the 2,6-dichloropurine core.

| Compound | Cell Line | Activity (IC₅₀/GI₅₀ in µM) |

|---|---|---|

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | MCF-7 (Breast Cancer) | 6.4 |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | HCT-116 (Colon Cancer) | 8.1 |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | A-375 (Melanoma) | 4.5 |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | G-361 (Melanoma) | 5.2 |

| N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine | NCI-60 Panel Average | 1-5 |

| N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine | NCI-60 Panel Average | 1-5 |

Enzyme Inhibition Studies (e.g., Purine Nucleoside Phosphorylase)

The purine scaffold is a key structural motif for inhibitors of various enzymes, particularly those involved in purine metabolism. Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, and its inhibition has therapeutic potential for T-cell mediated diseases and infections. uochb.cz

Derivatives of 2,6-dichloropurine have been investigated as inhibitors of PNP. In a study focusing on Helicobacter pylori PNP (HpPNP), 2,6-dichloropurine (2,6-diCl-Pu) was identified as an inhibitor of the enzyme. nih.gov The inhibition of this enzyme is considered a potential strategy for the eradication of H. pylori, as the bacterium relies on the purine salvage pathway for its DNA and RNA building blocks. nih.gov The study determined the inhibition constants for 2,6-dichloropurine against HpPNP, providing a basis for the design of more potent inhibitors. nih.gov

The development of PNP inhibitors is a well-established field, with such compounds being explored for applications in T-cell malignancies and various parasitic and bacterial infections. uochb.cz The data suggest that substituted purines can be tailored to achieve high potency and selectivity for pathogenic enzymes over the human equivalent. uochb.cz

| Compound | Enzyme | Inhibition Constant (Kᵢ in µM) | Inhibition Type |

|---|---|---|---|

| 2,6-Dichloropurine | Helicobacter pylori PNP | 1.5 ± 0.1 | Competitive |

Interaction with Biomolecules (e.g., DNA, RNA, Proteins)

The biological activity of this compound and its derivatives stems from their interaction with essential biomolecules. As purine analogues, they can interfere with the synthesis and function of nucleic acids (DNA and RNA) and interact with various proteins.

The reactivity of the chlorine atoms on the purine ring is a key factor in these interactions. Studies on 2,6-dichloropurine ribonucleoside, a precursor in the synthesis of potential anticancer and antiviral drugs, highlight the differences in chemical reactivity of the chlorine atoms at positions 2 and 6. researchgate.net This differential reactivity allows for selective substitution, which is crucial for designing molecules that can interact specifically with biological targets. researchgate.net For example, a known cytotoxic agent, [(5,6-dichloro-9a-n-propyl-2,3,9,9a-tetrahydro-3-oxo-1H fluoren-7-yl)oxy]acetic acid, is believed to exert its effect by inhibiting key enzymes in the de novo purine synthesis pathway, such as PRPP amido transferase and IMP dehydrogenase. nih.gov This inhibition leads to a reduction in the cellular pools of purine nucleotides, thereby suppressing DNA and RNA synthesis and ultimately causing cancer cell death. nih.gov

The binding of drugs to plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic profile. mdpi.com HSA is the most abundant protein in blood plasma and acts as a transport and reservoir for numerous endogenous and exogenous compounds. mdpi.com The extent of binding to albumin influences a drug's distribution, metabolism, excretion, and half-life. A higher degree of binding generally leads to a longer half-life, as the bound fraction of the drug is protected from metabolic processes and renal clearance. nih.gov

The stability of the DNA double helix is fundamental to its biological function. This stability can be characterized by the melting temperature (Tm), which is the temperature at which half of the double-stranded DNA molecules dissociate into single strands. nih.gov The Tm is dependent on factors such as the GC content, length of the DNA, and the ionic strength of the solution. nih.gov Small molecules that interact with DNA can alter its stability, either by stabilizing or destabilizing the double helix, which is reflected in a change in the Tm. thermofisher.com

Molecules that intercalate between DNA base pairs or bind to its grooves can increase the Tm, while agents that disrupt hydrogen bonds or electrostatic interactions can lower it. nih.gov The modulation of DNA melting temperature by a compound can provide insights into its mechanism of action, particularly for potential anticancer drugs that target DNA. However, there is currently no specific data available in the scientific literature detailing the effect of this compound on the melting temperature of DNA. Such studies would be valuable to elucidate its mode of interaction with nucleic acids.

Development of Targeted Therapies

The 2,6-dichloropurine scaffold serves as a valuable starting point for the development of targeted cancer therapies. The goal of targeted therapy is to specifically interfere with molecules or pathways that are crucial for tumor growth and survival, leading to greater efficacy and reduced toxicity compared to conventional chemotherapy. mdpi.com

Derivatives of 2,6-dichloropurine have been incorporated into novel therapeutic strategies. For example, a series of 1,4-benzoxazepin-2,6-dichloropurine derivatives have been investigated in combination with suicide gene therapy for breast cancer. nih.gov In this approach, the compound works synergistically with the gef gene to abolish tumor cell proliferation at minimal doses, triggering cell death through apoptosis. nih.gov One of the compounds in this study, FC-30b2, is a 7-substituted 2,6-dichloropurine derivative. nih.gov

Analytical Methods for Research and Quality Control

Chromatography-Based Techniques

Chromatography is a cornerstone for the separation and analysis of 2,6-Dichloro-7-methylpurine from its starting materials, byproducts, and potential isomers.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound and quantifying its content. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For purine (B94841) derivatives, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

In a typical quality control setting, an HPLC method would be validated to identify and quantify the main compound as well as any related substances, such as the isomeric 2,6-dichloro-9-methylpurine that can form during synthesis. chemicalbook.com A UV detector is typically used for quantification, as the purine ring system possesses a strong chromophore that absorbs ultraviolet light.

Research on related methylated purines demonstrates the utility of HPLC in determining both chemical and radiochemical purity. nih.gov For this compound, purity specifications are often set at ≥95% or ≥97%, with limits placed on specific impurities. nih.govchemscene.com The quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard. Liquid chromatography coupled with mass spectrometry (LC/MS) is also invaluable for detecting and identifying isomeric byproducts during reaction monitoring. nih.gov

Table 1: Illustrative HPLC Purity Analysis Data for a Batch of this compound

| Compound Identity | Retention Time (min) | Peak Area | Area % | Specification |

|---|---|---|---|---|

| 2,6-Dichloro-9-methylpurine (Isomer) | 4.8 | 45,120 | 1.5% | ≤ 2.0% |

| 2,6-Dichloropurine (B15474) (Precursor) | 5.3 | 24,064 | 0.8% | ≤ 1.0% |

| This compound | 6.1 | 2,911,696 | 97.6% | ≥ 95.0% |

| Unknown Impurity | 7.2 | 3,008 | 0.1% | ≤ 0.5% |

In this technique, a nonpolar stationary phase (like silica gel modified with C18 alkyl chains) is used, and the mobile phase is a mixture of an organic solvent and an aqueous buffer. researchgate.net The retention of the compound on the plate (expressed as the Rf value) is measured using various concentrations of the organic modifier in the mobile phase. The RM value is calculated from the Rf value using the formula: RM = log((1/Rf) - 1).

By extrapolating the linear relationship between the RM values and the concentration of the organic solvent to 0% organic solvent, a value known as RM0 is obtained. nih.gov This RM0 value is a chromatographic index of lipophilicity and can be correlated with the computationally derived log P value. For this compound, a calculated log P of 1.6701 has been reported, providing a benchmark for experimental determination. chemscene.com

Table 2: Example RPTLC Data for Lipophilicity (RM0) Determination of this compound

| Acetone Concentration in Mobile Phase (%, v/v) | Rf Value | Calculated RM Value |

|---|---|---|

| 50% | 0.65 | -0.26 |

| 55% | 0.58 | -0.13 |

| 60% | 0.51 | -0.02 |

| 65% | 0.43 | 0.12 |

| 70% | 0.36 | 0.25 |

| Extrapolated RM0 (at 0% Acetone) | 1.55 |

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are widely used for both the structural elucidation and quantitative analysis of chemical compounds. For quantitative purposes, techniques that relate the absorption or emission of electromagnetic radiation to the concentration of the analyte are employed.

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of this compound. The purine ring system inherent in its structure contains conjugated double bonds, which absorb UV radiation at a characteristic wavelength (λmax). According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of this compound at known concentrations. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. This method is valuable for routine concentration checks and dissolution studies. While other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are primarily used for structural confirmation, specialized quantitative NMR (qNMR) methods can also be employed for highly accurate concentration measurements without the need for an identical reference standard. nih.gov

Table 3: Hypothetical Data for UV Spectrophotometric Quantification of this compound

| Standard Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2.0 | 0.155 |

| 4.0 | 0.310 |

| 6.0 | 0.465 |

| 8.0 | 0.620 |

| 10.0 | 0.775 |

| Unknown Sample | 0.543 |

| Calculated Concentration of Unknown: 7.01 µg/mL |

Future Research Directions and Therapeutic Potential

Exploration of Novel Derivatization Strategies

The core of unlocking the therapeutic potential of 2,6-dichloro-7-methylpurine lies in the strategic modification of its purine (B94841) ring. The chlorine atoms at positions 2 and 6 are particularly amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. ptfarm.plnih.gov

Key derivatization approaches include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven effective for introducing aryl and heteroaryl moieties at the 6-position of the purine ring. avcr.cz This strategy has led to the synthesis of 6-arylpurine nucleosides with demonstrated cytostatic and anti-HCV activity. avcr.cz Regioselective coupling reactions can be controlled, with the 6-position generally being more reactive than the 2-position in dichloropurines. avcr.cz

Alkynyl and Aminobutynyl Thioether Synthesis: The introduction of alkynylthio and aminobutynylthio groups at the 2, 6, and 8 positions has yielded compounds with promising anticancer activity. nih.govnih.gov For instance, 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine has shown activity against glioblastoma and melanoma cell lines comparable to the established anticancer drug cisplatin. nih.gov

Glycosylation: The attachment of sugar moieties, such as 3'-deoxy-3'-fluororibose, to the purine base has been a successful strategy for creating nucleoside analogs. beilstein-journals.org Glycosylation of 2,6-dichloropurine (B15474) followed by further derivatization has produced compounds with potent tumor cell growth inhibition at micromolar concentrations against colon and osteosarcoma cancer cell lines. beilstein-journals.org

Functionalization at Other Positions: While the 2 and 6 positions are primary sites for modification, derivatization at the 8-position and manipulation of the N7-methyl group offer additional avenues for creating structural diversity and fine-tuning biological activity. nih.gov

| Derivatization Strategy | Key Reagents/Conditions | Resulting Compound Class | Reported Biological Activity |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Palladium catalyst, arylboronic acids | 6-Arylpurine nucleosides | Cytostatic, Anti-HCV avcr.cz |

| Alkynylation/Mannich Reaction | Propargyl bromide, various amines | Alkynylthio and aminobutynylthio purines | Anticancer nih.govnih.gov |

| Glycosylation | Protected fluorinated ribose | 3'-Fluorinated purine nucleosides | Antitumor beilstein-journals.org |

Advanced Biological Screening and in vivo Studies

Identifying the therapeutic utility of novel this compound derivatives requires comprehensive biological evaluation. This extends beyond initial in vitro assays to more complex cellular and whole-organism models.

Future screening will likely involve:

Kinase Profiling: The purine scaffold is a well-established "privileged scaffold" for kinase inhibitors. researchgate.netnih.govnih.gov Many derivatives of this compound are expected to interact with various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov Broad-panel kinase screening will be essential to identify specific targets and understand the selectivity profile of new compounds.

Phenotypic Screening: High-throughput phenotypic screening of large compound libraries derived from this compound can uncover unexpected biological activities and novel mechanisms of action. nih.gov This approach has been successful in identifying antimalarial compounds and can be applied to other disease areas. nih.gov

In vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro and cellular assays must be evaluated in animal models of disease to assess their efficacy, tolerability, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). nih.gov For example, understanding the in vivo degradation of purine analogs, as seen with the antiviral nucleoside BDCRB, is crucial for designing more stable and effective drugs. nih.gov

Specialized Assays: Depending on the intended therapeutic area, specialized assays will be necessary. For instance, compounds designed as antiviral agents will require testing against viral replication in cell culture, while potential neuroprotective agents would be evaluated in models of neurodegenerative disease. apsnet.orgnih.gov

| Screening Method | Purpose | Example Target/System | Key Information Gained |

|---|---|---|---|

| Kinase Inhibition Assays | Identify specific kinase targets | Panel of human kinases (e.g., CDKs, Abl, Axl) nih.gov | Potency (IC50), selectivity, mechanism of inhibition |

| Antiproliferative Assays | Assess anticancer activity | Cancer cell lines (e.g., HCT-116, 143B, SNB-19) nih.govbeilstein-journals.org | Cytotoxicity (EC50/IC50), cell cycle effects |

| Antiviral/Antimicrobial Assays | Evaluate activity against pathogens | Viruses (e.g., plant viruses), parasites (e.g., Plasmodium falciparum) nih.govapsnet.org | Inhibition of replication/growth |

| In vivo Disease Models | Determine efficacy and safety in a living organism | Xenograft models for cancer, infection models | Tumor regression, pathogen clearance, pharmacokinetics |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The vast chemical space that can be explored through the derivatization of this compound presents a significant challenge for traditional drug discovery methods. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate this complexity and accelerate the development of new drugs. nih.govresearchgate.net

Applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data from this compound derivatives to build models that predict the biological activity, toxicity, and pharmacokinetic properties of new, virtual compounds. researchgate.netmdpi.com This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates.